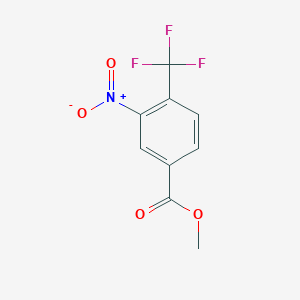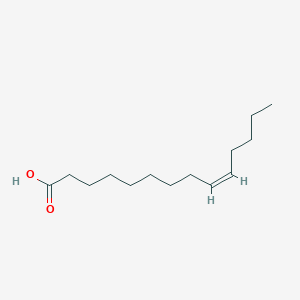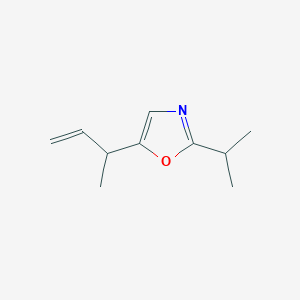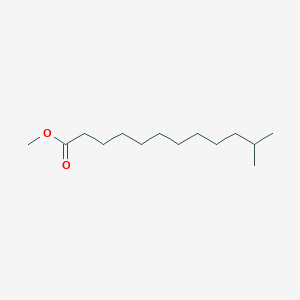
Methyl 11-methyldodecanoate
Übersicht
Beschreibung
Methyl 11-methyldodecanoate is an organic compound with the chemical formula C14H28O2. It is a branched fatty acid methyl ester, often referred to as methyl isotridecanoate. This compound is characterized by a methyl group attached to the eleventh carbon of the dodecanoic acid chain. It is a liquid with a sweet smell, soluble in organic solvents such as ethanol and ether, but insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 11-methyldodecanoate is typically synthesized through an esterification reaction. The most common method involves the reaction of 11-methyldodecanoic acid with methanol under acidic conditions. This reaction produces this compound and water as a byproduct .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and byproducts .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 11-methyldodecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl ester into corresponding carboxylic acids or other oxidation products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 11-methyldodecanoate has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: It serves as a model compound for studying lipid metabolism and membrane dynamics due to its branched structure.
Medicine: Research into its potential as a bioactive compound in pharmaceuticals is ongoing.
Industry: It is used in the production of synthetic fragrances and flavors, as well as in the formulation of cosmetics and personal care products
Wirkmechanismus
The mechanism of action of methyl 11-methyldodecanoate involves its integration into lipid bilayers, influencing their fluidity and phase behavior. The branched structure of the compound affects the packing of lipid molecules, thereby altering membrane properties. This can impact various cellular processes, including signal transduction and membrane protein function .
Vergleich Mit ähnlichen Verbindungen
Methyl dodecanoate: A straight-chain fatty acid methyl ester with similar physical properties but lacks the branched structure.
Methyl 10-methyldodecanoate: Another branched fatty acid methyl ester with the methyl group on the tenth carbon.
Methyl 12-methyldodecanoate: Similar to methyl 11-methyldodecanoate but with the methyl group on the twelfth carbon.
Uniqueness: this compound is unique due to its specific branching at the eleventh carbon, which imparts distinct physical and chemical properties. This branching influences its behavior in lipid bilayers and its reactivity in chemical reactions, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
methyl 11-methyldodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-13(2)11-9-7-5-4-6-8-10-12-14(15)16-3/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRXTORWPQDOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398946 | |
| Record name | Methyl 11-methyldodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-57-7 | |
| Record name | Methyl 11-methyldodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



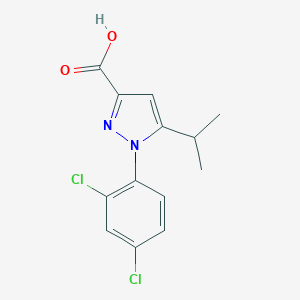
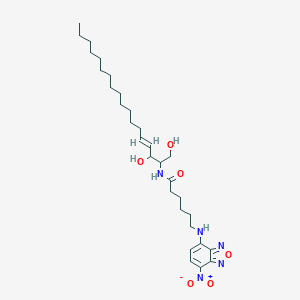
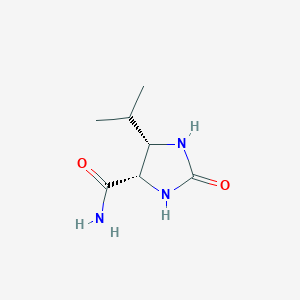
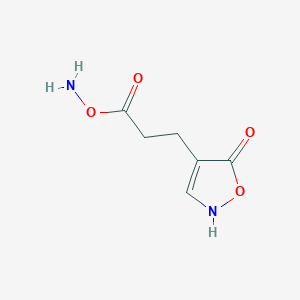
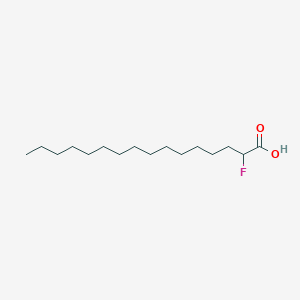
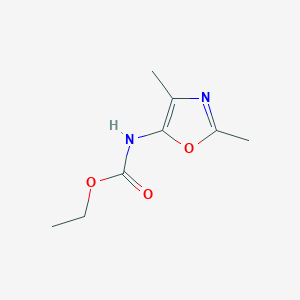
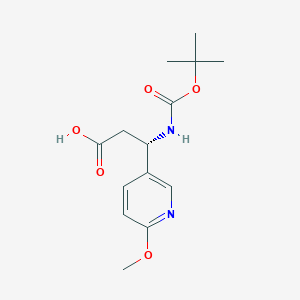
![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)


